Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study prepared novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives have been reported to undergo various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for anti-inflammatory, anti-microbial, and anti-tumor activities. The derivatives display significant biological properties, making them subjects of interest in medicinal chemistry (A.S.Dongarwar et al., 2011).
Role in Novel Compound Synthesis
The compound serves as a key intermediate in the synthesis of various novel heterocyclic compounds. For instance, its use in the synthesis of pyrido[3,4-d]pyrimidine analogs of pteroic acid has been documented (J. And & R. Mckee, 1979).
Formation of Pyrimidine Derivatives
Research has shown the compound's utility in forming 2-amino and 2-substituted amino pyrimidine derivatives, highlighting its versatility in organic synthesis (Y. Chi & Y. Wu, 1957).
Creation of Polyheterocyclic Systems
It is used in the creation of complex polyheterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its role in advanced organic synthesis (E. A. Bakhite et al., 2005).
Microwave-Mediated Synthesis
The compound is involved in microwave-mediated, regioselective synthesis processes, enabling the efficient production of novel pyrimido[1,2-a]pyrimidines (J. V. Eynde et al., 2001).
Inhibition of Gene Expression
Some derivatives of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate have been identified as inhibitors of AP-1 and NF-κB mediated gene expression, suggesting potential therapeutic applications (M. Palanki et al., 2002).
Future Directions
The future directions for the research and development of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action .
properties
IUPAC Name |
ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOIDLZQUFBDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate |
Citations
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